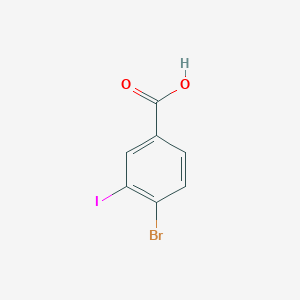

4-Bromo-3-iodobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRRMWPFDXNFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470318 | |

| Record name | 4-Bromo-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42860-06-0 | |

| Record name | 4-Bromo-3-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42860-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3-iodobenzoic acid, a valuable halogenated aromatic carboxylic acid intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. This document details a plausible synthetic pathway, experimental protocols, and relevant physicochemical data.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₇H₄BrIO₂ |

| Molecular Weight | 326.91 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

| InChI | 1S/C7H4BrIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) |

| InChI Key | VRRRMWPFDXNFBX-UHFFFAOYSA-N |

Data sourced from commercial suppliers.[1]

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be achieved through the direct electrophilic iodination of 4-bromobenzoic acid. The electron-withdrawing carboxylic acid group deactivates the aromatic ring, while the bromo substituent is an ortho-, para-director. The directing effects of both groups favor the introduction of the iodine atom at the 3-position (ortho to the bromine and meta to the carboxylic acid). A well-established method for the iodination of deactivated arenes involves the use of iodic acid in the presence of sulfuric acid and acetic anhydride[2].

Logical Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Iodination of 4-Bromobenzoic Acid

This protocol is adapted from a general procedure for the iodination of deactivated arenes[2].

Materials:

-

4-Bromobenzoic acid

-

Iodic acid (HIO₃)

-

Acetic anhydride (Ac₂O)

-

Concentrated sulfuric acid (95%)

-

Glacial acetic acid (AcOH)

-

Sodium sulfite (Na₂SO₃)

-

Chloroform (CHCl₃) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 4-bromobenzoic acid (1 equivalent) and iodic acid (1 equivalent) in a mixture of glacial acetic acid and acetic anhydride.

-

Addition of Sulfuric Acid: Cool the stirred mixture in an ice-water bath to approximately 5 °C. Slowly add concentrated sulfuric acid (a large excess, e.g., 10 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice-water bath for 1 hour. Then, allow the mixture to warm to room temperature and stir for an additional hour. Subsequently, heat the mixture to 45-50 °C and maintain this temperature with stirring for 2 hours. For potentially higher yields, the reaction mixture can be left to stir overnight at room temperature after the heating period.

-

Work-up: Pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product. Reduce the excess iodic acid and any other oxidizing species by adding a saturated aqueous solution of sodium sulfite until a starch-iodide test is negative.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. If the product is not a solid, extract the aqueous mixture with a suitable organic solvent such as chloroform. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water).

Quantitative Data for Synthesis

The following table provides hypothetical quantitative data for the synthesis of this compound based on the described protocol. Actual yields may vary depending on the specific reaction conditions and scale.

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Yield (%) |

| 4-Bromobenzoic acid | 201.02 | 10 | 2.01 | - |

| Iodic acid | 175.91 | 10 | 1.76 | - |

| This compound | 326.91 | - | - | ~70-80 |

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton at C2 (ortho to the iodine) would likely be the most downfield, followed by the proton at C6, and the proton at C5.

-

¹³C NMR: The carbon NMR spectrum should display seven signals: one for the carboxylic carbon and six for the aromatic carbons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (326.91 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and iodine.

Experimental Workflow for Characterization

Caption: Characterization workflow for this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize the described protocol to suit their specific laboratory conditions and scale. Standard safety precautions should be followed when handling the corrosive and oxidizing reagents involved in this synthesis.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-3-iodobenzoic acid, a halogenated aromatic carboxylic acid. The document is structured to furnish researchers and professionals in the field of drug development and chemical synthesis with essential data, presented in a clear and accessible format.

Core Physical and Chemical Data

This compound, with the CAS number 42860-06-0, is a solid compound at room temperature.[1][2][3][4] Its chemical structure consists of a benzoic acid core substituted with a bromine atom at the fourth position and an iodine atom at the third position.

Table of Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrIO₂ | [1][4][5] |

| Molecular Weight | 326.91 g/mol | [1][2][4] |

| Appearance | Solid | [1] |

| Melting Point | Data not readily available. For comparison, the melting point of the isomeric 3-Bromo-5-iodobenzoic acid is 219-221 °C. | N/A |

| Boiling Point | Data not readily available. | N/A |

| Solubility | Quantitative data is not readily available. Halogenated benzoic acids generally exhibit slight solubility in water and better solubility in organic solvents like ethanol and ether.[6][7] | N/A |

| pKa | Experimental data not readily available. The pKa of the related 4-Bromobenzoic acid is 3.96 at 25°C.[8] | N/A |

| CAS Number | 42860-06-0 | [1][2][3][4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard analytical methods are employed for the characterization of such compounds. Below is a representative protocol for melting point determination.

Protocol: Melting Point Determination via Capillary Method

This method is a standard procedure for determining the melting point of a solid crystalline substance.

Materials:

-

Sample of this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the ground sample, forcing a small amount of the powder into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm in height is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Melting Point Determination:

-

The apparatus is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

-

The temperature at which the first liquid drop appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range.

-

-

Data Recording: The observed melting range is recorded. For a pure substance, the melting range is typically narrow (0.5-2 °C).

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of a synthesized chemical compound like this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 42860-06-0|this compound|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 4-溴苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 8. 4-Bromobenzoic acid | 586-76-5 [chemicalbook.com]

4-Bromo-3-iodobenzoic acid chemical structure and IUPAC name

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Bromo-3-iodobenzoic acid, a key halogenated aromatic compound used in various fields of chemical synthesis. The document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and a logical workflow diagram.

Chemical Structure and IUPAC Name

This compound is a disubstituted benzoic acid derivative. The molecule consists of a benzene ring functionalized with a carboxylic acid group, a bromine atom, and an iodine atom. The substituents are located at positions 1 (carboxylic acid), 4 (bromo), and 3 (iodo) of the aromatic ring.

-

IUPAC Name: this compound.[1]

-

Synonyms: 4-bromo-3-iodo-benzoic Acid, Benzoic acid, 4-bromo-3-iodo-.[2]

Chemical Structure:

(A 2D representation of the chemical structure)

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below. This data is essential for its application in experimental design, reaction monitoring, and purification processes.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 42860-06-0 | [2] |

| Molecular Formula | C₇H₄BrIO₂ | [2] |

| Molecular Weight | 326.91 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | ≥97% | [2] |

| InChI | InChI=1S/C₇H₄BrIO₂/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | [2] |

| InChIKey | VRRRMWPFDXNFBX-UHFFFAOYSA-N | [2] |

| Storage | Keep in dark place, sealed in dry, 2-8°C | [3] |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via electrophilic iodination of 4-bromobenzoic acid. The bromine atom and the carboxylic acid group on the starting material direct the incoming electrophile (iodine) to the 3-position. The following protocol is a representative method based on established procedures for the halogenation of aromatic compounds.

Materials:

-

4-Bromobenzoic acid

-

N-Iodosuccinimide (NIS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Sodium thiosulfate solution (10% w/v)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, carefully dissolve 1.0 equivalent of 4-bromobenzoic acid in a minimal amount of concentrated sulfuric acid at 0°C (ice bath).

-

While maintaining the temperature and stirring, add 1.1 equivalents of N-Iodosuccinimide (NIS) to the solution in small portions over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

Work-up and Purification:

-

Upon completion, slowly pour the reaction mixture over crushed ice with vigorous stirring.

-

A precipitate will form. If the solution has a purple or brown color due to excess iodine, add 10% sodium thiosulfate solution dropwise until the color disappears.

-

Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound from 4-bromobenzoic acid.

Caption: Synthesis of this compound.

References

Spectroscopic Profile of 4-Bromo-3-iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3-iodobenzoic acid. Due to the limited availability of public experimental spectra, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using advanced computational algorithms and provides a reliable estimate of experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.25 | d | 1H | H-2 |

| ~7.95 | dd | 1H | H-6 |

| ~7.80 | d | 1H | H-5 |

| ~13.5 | br s | 1H | -COOH |

¹³C NMR (Carbon-13 NMR) Data

Solvent: DMSO-d₆, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | C=O |

| ~141.0 | C-2 |

| ~138.5 | C-6 |

| ~132.0 | C-1 |

| ~131.5 | C-5 |

| ~125.0 | C-4 |

| ~95.0 | C-3 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1475 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1300 | Medium | C-O stretch |

| ~1200 | Medium | O-H bend |

| ~820 | Strong | C-H bend (out-of-plane) |

| Below 700 | Medium | C-Br, C-I stretches |

Mass Spectrometry (MS)

Predicted Electron Ionization (EI) Fragmentation

| m/z | Relative Intensity | Assignment |

| 326/328 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 309/311 | Medium | [M-OH]⁺ |

| 281/283 | Medium | [M-COOH]⁺ |

| 202 | Medium | [M-I]⁺ |

| 156 | Medium | [M-Br-I]⁺ |

| 127 | Low | [I]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-15 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a few milligrams of the sample are ground with anhydrous KBr and pressed into a thin, transparent disk. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or by using a direct insertion probe. For Electron Ionization (EI), a small amount of the sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to 4-Bromo-3-iodobenzoic Acid (CAS Number: 42860-06-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-iodobenzoic acid, identified by the CAS number 42860-06-0, is a halogenated aromatic carboxylic acid. Its structure, featuring both a bromine and an iodine atom on the benzoic acid scaffold, makes it a compound of interest in organic synthesis and potentially in medicinal chemistry. The presence of two different halogen atoms offers distinct reactivity profiles, providing versatile handles for further molecular elaboration. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in the field of drug discovery and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 42860-06-0 | [1][2] |

| Molecular Formula | C₇H₄BrIO₂ | [1] |

| Molecular Weight | 326.91 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥97% | [1] |

| Solubility | Very slightly soluble (0.27 g/L at 25 °C) | |

| pKa (Predicted) | 3.62 ± 0.10 | |

| InChI | InChI=1S/C7H4BrIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | [1] |

| InChIKey | VRRRMWPFDXNFBX-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)I)Br |

Synthesis

Logical Synthesis Workflow:

Caption: A potential synthetic pathway for this compound.

Conceptual Experimental Protocol (Hypothetical):

A potential synthesis could involve the iodination of 4-bromobenzoic acid. This would likely proceed via an electrophilic aromatic substitution reaction. Given that the carboxyl group is a meta-director and the bromo group is an ortho-, para-director, direct iodination of 4-bromobenzoic acid would likely lead to a mixture of isomers, making purification challenging.

A more controlled, multi-step synthesis, as outlined in the diagram above, would be more likely to yield the desired product with higher purity. This would involve:

-

Nitration of 4-bromobenzoic acid to introduce a nitro group.

-

Reduction of the nitro group to an amine.

-

Diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the iodine atom.

Biological Activity and Drug Development Potential

Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, the biological activities of structurally related halogenated benzoic acid derivatives can provide insights into its potential applications.

Halogenated aromatic compounds are a common feature in many pharmaceuticals. The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] For instance, derivatives of 4-aminobenzoic acid have been investigated for their anti-inflammatory and antibacterial properties.[4] The presence of a bromine atom, in particular, has been associated with enhanced biological activity in some contexts.

Research on related compounds suggests that aminobenzoic acid derivatives may exert their effects through the modulation of inflammatory pathways, such as the MAPK and NF-κB signaling pathways.[4]

Hypothetical Workflow for Biological Evaluation:

Caption: A general workflow for the biological evaluation of a novel compound.

Due to the lack of specific data for this compound, no signaling pathway diagrams can be provided at this time. Further research is required to determine its specific biological targets and mechanisms of action.

Suppliers

This compound is available from several chemical suppliers as a research chemical. Purity and available quantities may vary.

Known Suppliers:

-

CyclicPharma

-

Guidechem

-

Pharmaffiliates

-

CymitQuimica[1]

-

Reagentia

-

BLD Pharm[2]

-

Sigma-Aldrich/Merck[5]

Conclusion

This compound (CAS 42860-06-0) is a readily available research chemical with potential applications in organic synthesis. While its physical and chemical properties are reasonably well-documented, its biological activity remains largely unexplored. Based on the activity of structurally similar compounds, it may warrant investigation as a scaffold for the development of new therapeutic agents. Future research should focus on its synthesis, biological screening, and elucidation of its mechanism of action to fully understand its potential in drug discovery and development.

References

Commercial Availability of 4-Bromo-3-iodobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a bromine and an iodine atom on the benzoic acid core, provides multiple reactive sites for functionalization. This allows for the construction of complex molecular architectures, making it a valuable intermediate in the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This guide provides an in-depth overview of its commercial availability, synthesis, and key applications in drug discovery.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥95-97%, and it is generally supplied as a solid in powder or crystalline form. The following table summarizes the availability from several vendors.

| Supplier | CAS Number | Purity | Available Quantities |

| CymitQuimica | 42860-06-0 | 97% | 1g, 5g, 10g, 25g[1] |

| AOBChem | 1809157-98-9 (derivative) | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g |

| Pharmaffiliates | 42860-06-0 | High Purity | Inquire for details |

| BLD Pharm | 42860-06-0 | Inquire for details | Inquire for details |

| Sigma-Aldrich (Merck) | 42860-06-0 | Inquire for details | Inquire for details |

Experimental Protocols

The synthesis of this compound and its analogs can be achieved through several synthetic routes. Below are generalized experimental protocols based on common organic chemistry transformations for related compounds, which can be adapted for the specific synthesis of this compound.

Protocol 1: Electrophilic Bromination of a Halogenated Precursor

This protocol outlines a general procedure for the bromination of an iodinated benzoic acid derivative.

Materials:

-

3-Iodobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Sodium sulfite solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 3-iodobenzoic acid in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Carefully add concentrated sulfuric acid to the solution.

-

Add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by slowly adding a saturated solution of sodium sulfite to neutralize any remaining bromine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: Oxidation of a Toluene Derivative

This method involves the oxidation of a di-halogenated toluene precursor.

Materials:

-

1-Bromo-2-iodo-4-methylbenzene

-

Potassium permanganate (KMnO4) or other suitable oxidizing agent

-

Sulfuric acid (dilute)

-

Sodium bisulfite

-

Standard glassware for organic synthesis

Procedure:

-

Suspend 1-bromo-2-iodo-4-methylbenzene in an aqueous solution of a base (e.g., sodium carbonate).

-

Heat the mixture and add a solution of potassium permanganate portion-wise.

-

Reflux the reaction mixture until the purple color of the permanganate disappears.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.

-

If necessary, decolorize the solution by adding a small amount of sodium bisulfite.

-

Collect the precipitated this compound by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization.

Applications in Drug Development

This compound is a versatile building block in drug discovery due to its ability to participate in various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the synthesis of complex molecular scaffolds.[2]

Kinase Inhibitors

Halogenated benzoic acids are key components in the synthesis of small molecule kinase inhibitors for cancer therapy.[1] These inhibitors often target signaling pathways that are dysregulated in cancer cells, such as the RAF/MEK/ERK and EGFR pathways. The bromine and iodine atoms on this compound can be selectively functionalized to generate libraries of compounds for screening against various kinases.

Caption: RAF/MEK/ERK and EGFR signaling pathways targeted by kinase inhibitors.

Anti-inflammatory Agents

This compound also serves as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid moiety is a common feature in many NSAIDs, contributing to their binding to the active site of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[3]

Caption: Mechanism of action of NSAIDs via inhibition of COX enzymes.

PROTACs and Targeted Protein Degradation

This compound is also listed as a building block for protein degrader building blocks, which are used in the development of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.

Caption: General workflow for the development and mechanism of action of PROTACs.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and development. Its utility in the synthesis of kinase inhibitors, anti-inflammatory agents, and targeted protein degraders underscores its importance for researchers and scientists in the pharmaceutical industry. The availability of this compound from multiple suppliers facilitates its integration into various research and development pipelines.

References

safety and handling of 4-Bromo-3-iodobenzoic acid

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-3-iodobenzoic Acid

This technical guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and recommended safety protocols.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Key physical and chemical data are summarized below.

| Property | Value |

| CAS Number | 42860-06-0 |

| Molecular Formula | C₇H₄BrIO₂ |

| Molecular Weight | 326.91 g/mol |

| Appearance | Solid |

| Purity | 97% |

| InChI | InChI=1S/C7H4BrIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) |

| InChI Key | VRRRMWPFDXNFBX-UHFFFAOYSA-N |

| Solubility | Very slightly soluble (0.27 g/L at 25°C) |

| pKa (Predicted) | 3.62 ± 0.10 |

Hazard Identification and Classification

| Hazard Statement | GHS Classification |

| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |

| H315: Causes skin irritation | Skin irritation (Category 2) |

| H319: Causes serious eye irritation | Eye irritation (Category 2) |

| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3), Respiratory system |

First-Aid Measures

Immediate medical attention is crucial in case of exposure. The following are recommended first-aid procedures based on data for similar compounds[2][4][5]:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Handling and Storage

Proper handling and storage are essential to minimize exposure and maintain the integrity of the compound.

Handling

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

Storage

-

Store in a cool, dry, and well-ventilated place.[5]

-

Keep the container tightly closed.[5]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 4.1. Avoid breathing dust and contact with the substance.[2]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[2]

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

Experimental Workflows and Logical Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

References

An In-depth Technical Guide to 4-Bromo-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-3-iodobenzoic acid, along with detailed experimental protocols for its synthesis and analysis. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.

| Property | Value |

| Molecular Formula | C₇H₄BrIO₂[1][2] |

| Molecular Weight | 326.91 g/mol [1][2][3] |

| CAS Number | 42860-06-0[1] |

| Appearance | Solid[1] |

| Purity | Typically ≥97%[1] |

| pKa (Predicted) | 3.62 ± 0.10[2] |

| Topological Polar Surface Area | 37.3 Ų[2] |

| Hydrogen Bond Donor Count | 1[2] |

| Hydrogen Bond Acceptor Count | 2[2] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and analytical quantification of this compound. These protocols are based on established chemical principles and methods for structurally related compounds.

A plausible synthetic route to this compound involves the iodination of 4-bromobenzoic acid. The following is a representative experimental protocol.

Materials:

-

4-Bromobenzoic acid

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (DCM)

-

Sodium sulfite (Na₂SO₃)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask, dissolve 4-bromobenzoic acid in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-iodosuccinimide to the solution, followed by the dropwise addition of trifluoromethanesulfonic acid.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound.

This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.

Instrumentation and Materials:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC grade acetonitrile and water

-

Formic acid (analytical grade)

-

This compound reference standard

Chromatographic Conditions:

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient Program: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Sample and Standard Preparation:

-

Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the sample containing this compound in acetonitrile to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

The following diagrams illustrate a potential synthesis workflow and a hypothetical signaling pathway involving a structurally related compound.

References

Solubility Profile of 4-Bromo-3-iodobenzoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Bromo-3-iodobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document provides an inferred solubility profile based on the known properties of structurally analogous compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of acidic organic compounds is presented.

Core Compound Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrIO₂ | [1] |

| Molecular Weight | 326.91 g/mol | [1] |

| Appearance | Solid (form may vary) | [1] |

| Purity | Typically available at ≥97% | [1] |

Inferred Solubility in Organic Solvents

| Solvent | Inferred Solubility of this compound | Basis for Inference (Solubility of Analogs) |

| Ethanol | Soluble | 4-Bromobenzoic acid is soluble in ethanol.[2][3][4][5] 4-Iodobenzoic acid is soluble in alcohol.[6] |

| Diethyl Ether | Soluble | 4-Bromobenzoic acid is soluble in ether.[2][3][4][5] 4-Iodobenzoic acid is soluble in ether.[6] |

| Acetone | Soluble | 4-Bromobenzoic acid is soluble in acetone.[3][7] |

| Water (hot) | Slightly Soluble | 4-Bromobenzoic acid is slightly soluble in hot water.[2][5] 4-Iodobenzoic acid is soluble in hot water.[8] |

| Water (cold) | Sparingly Soluble to Insoluble | 4-Iodobenzoic acid is difficult to dissolve in cold water.[8] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a solid organic acid, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the dissolved solute.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Stock Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a syringe filter into a clean vial. Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC.

-

Calculation: Determine the concentration of this compound in the diluted samples from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 4-Bromobenzoic acid p-Bromobenzoic acid [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. CAS 586-76-5: 4-Bromobenzoic acid | CymitQuimica [cymitquimica.com]

- 5. 4-Bromobenzoic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 7. 4-Bromobenzoic acid [nanfangchem.com]

- 8. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthetic Routes of 4-Bromo-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Bromo-3-iodobenzoic acid, a valuable halogenated aromatic carboxylic acid intermediate in the fields of pharmaceutical and materials science. This document details plausible synthetic routes, providing experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a polysubstituted aromatic compound of significant interest due to its potential as a building block in the synthesis of more complex molecules. The presence of three distinct functional groups on the benzene ring—a carboxylic acid, a bromine atom, and an iodine atom—offers multiple points for chemical modification. The differential reactivity of the C-Br and C-I bonds in cross-coupling reactions makes this molecule a particularly attractive intermediate for the regioselective introduction of various substituents.

This guide explores the most viable synthetic strategies for the preparation of this compound, focusing on two primary routes: the Sandmeyer reaction starting from a substituted aminobenzoic acid and the oxidation of a substituted toluene.

Synthetic Routes

Two principal synthetic strategies have been identified for the preparation of this compound:

-

Route 1: Sandmeyer Reaction of 3-Amino-4-bromobenzoic Acid. This classic and reliable method in aromatic chemistry allows for the introduction of an iodo group onto the aromatic ring via a diazonium salt intermediate.

-

Route 2: Oxidation of 4-Bromo-3-iodotoluene. This approach involves the oxidation of the methyl group of a commercially available substituted toluene to a carboxylic acid using a strong oxidizing agent.

The selection of a particular route may depend on factors such as the availability of starting materials, desired scale of the reaction, and safety considerations.

Route 1: Sandmeyer Reaction of 3-Amino-4-bromobenzoic Acid

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[1] In this proposed synthesis of this compound, the starting material is 3-Amino-4-bromobenzoic acid. The synthesis proceeds in two key steps: diazotization of the amino group followed by the introduction of iodine.

Reaction Scheme:

Figure 1: Synthetic pathway for this compound via the Sandmeyer reaction.

Experimental Protocol:

A detailed experimental protocol for the Sandmeyer reaction of an arylamine is provided below. This can be adapted for the synthesis of this compound from 3-Amino-4-bromobenzoic acid.

Step 1: Diazotization of 3-Amino-4-bromobenzoic Acid

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Amino-4-bromobenzoic acid in a mixture of sulfuric acid and water.

-

Cool the mixture to 0 °C in an ice-salt bath.[2]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature of the reaction mixture is maintained below 5 °C.[2]

-

Stir the mixture vigorously during the addition.

-

After the addition is complete, continue to stir the mixture for an additional 30 minutes at 0–5 °C to ensure the complete formation of the diazonium salt.[3]

Step 2: Iodination

-

In a separate beaker, prepare a solution of potassium iodide in water.

-

Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution.[3] The formation of aryl iodides via this method does not typically require a copper(I) salt catalyst.[3][4]

-

Vigorous evolution of nitrogen gas will occur.

-

Once the addition is complete, allow the mixture to warm to room temperature and then stir for a designated period to ensure the reaction goes to completion.[3]

Workup and Purification:

-

Add a saturated sodium thiosulfate solution to the reaction mixture to quench any unreacted iodine.[3]

-

Extract the product with a suitable organic solvent, such as ethyl acetate.[3]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.[3]

Quantitative Data (Expected):

While a specific yield for the synthesis of this compound via this route is not explicitly documented in the searched literature, similar Sandmeyer reactions for the synthesis of aryl iodides report yields in the range of 70%.[3]

| Parameter | Value | Reference |

| Starting Material | 3-Amino-4-bromobenzoic acid | N/A |

| Key Reagents | Sodium nitrite, Sulfuric acid, Potassium iodide | [2][3] |

| Reaction Temperature | 0-5 °C (Diazotization) | [2] |

| Expected Yield | ~70% | [3] |

| Purity | >97% (after purification) | N/A |

Table 1: Summary of expected quantitative data for the Sandmeyer reaction route.

Route 2: Oxidation of 4-Bromo-3-iodotoluene

An alternative synthetic approach to this compound is the oxidation of the corresponding toluene derivative, 4-Bromo-3-iodotoluene. This method is contingent on the commercial availability of the starting material. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are commonly employed for the oxidation of alkylbenzenes to carboxylic acids.[5]

Reaction Scheme:

Figure 2: Synthetic pathway for this compound via the oxidation of 4-Bromo-3-iodotoluene.

Experimental Protocol:

The following is a general procedure for the oxidation of a substituted toluene to the corresponding benzoic acid, which can be applied to the synthesis of this compound.

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-Bromo-3-iodotoluene in an aqueous solution.

-

Heat the mixture to reflux.

-

Slowly add potassium permanganate in portions to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds.

-

Continue refluxing until the purple color persists, indicating the completion of the oxidation.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound.

-

Further purification can be achieved by recrystallization.

Quantitative Data (Expected):

The oxidation of substituted toluenes to benzoic acids is generally a high-yielding reaction. For example, the oxidation of 4-bromotoluene to 4-bromobenzoic acid can achieve yields of up to 98% with high purity.[6]

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-3-iodotoluene | N/A |

| Key Reagents | Potassium permanganate | [5] |

| Reaction Condition | Reflux in aqueous solution | N/A |

| Expected Yield | >90% | [6] |

| Purity | >99% (after purification) | [6] |

Table 2: Summary of expected quantitative data for the oxidation route.

Conclusion

This technical guide has outlined two viable and robust synthetic routes for the preparation of this compound. The Sandmeyer reaction, starting from 3-amino-4-bromobenzoic acid, offers a well-established method for the introduction of the iodo group. The oxidation of 4-bromo-3-iodotoluene provides a more direct route, assuming the availability of the starting material, and is expected to proceed with high yield. The choice between these routes will be dictated by the specific needs and resources of the research or development team. The detailed experimental protocols and expected quantitative data provided herein should serve as a valuable resource for the successful synthesis of this important chemical intermediate.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Acidity and pKa of Substituted Halobenzoic Acids

This guide provides a comprehensive analysis of the acidity of substituted halobenzoic acids, crucial for understanding their chemical behavior, particularly in the context of drug design and development. The acidity, quantified by the pKa value, is significantly influenced by the nature and position of the halogen substituent on the benzene ring.

Structure-Acidity Relationship

The acidity of substituted halobenzoic acids is determined by the interplay of two primary electronic effects exerted by the halogen substituent: the inductive effect and the resonance effect. These effects influence the stability of the carboxylate anion formed upon deprotonation of the carboxylic acid. A more stable conjugate base corresponds to a stronger acid and a lower pKa value.[1]

-

Inductive Effect (-I) : Halogens are highly electronegative atoms that withdraw electron density from the benzene ring through the sigma (σ) bonds.[1][2] This electron withdrawal stabilizes the negative charge of the carboxylate anion, thereby increasing the acidity of the parent benzoic acid. The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[1][3]

-

Resonance Effect (+R) : The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the benzene ring.[1] This effect increases electron density on the ring, particularly at the ortho and para positions. The increased electron density destabilizes the carboxylate anion, making the acid weaker (higher pKa).[1][4] For halogens, the -I effect generally dominates over the +R effect.[4]

-

The Ortho Effect : Ortho-substituted benzoic acids are typically stronger acids than their meta and para isomers.[2][5] This phenomenon, known as the "ortho effect," is attributed to a combination of steric and electronic factors. The ortho substituent can force the carboxylic acid group out of the plane of the benzene ring, which diminishes resonance between the ring and the carboxyl group, increasing acidity.[2][5]

The interplay of these effects dictates the final acidity of the halobenzoic acid isomer.

Data Presentation: pKa Values of Halobenzoic Acids

The following table summarizes the experimentally determined pKa values for various mono-substituted halobenzoic acids in water at 25°C. A lower pKa value signifies a stronger acid.

| Substituent | Isomer Position | pKa Value | Reference(s) |

| None | (Benzoic Acid) | 4.20 | [6][7][8] |

| Fluoro- | ortho (2-) | 3.27 | [6] |

| meta (3-) | 3.86 | [6] | |

| para (4-) | 4.14 | [4][6][9] | |

| Chloro- | ortho (2-) | 2.92 | [3][5] |

| meta (3-) | 3.80 | [10] | |

| para (4-) | 3.98 | [11] | |

| Bromo- | ortho (2-) | 2.84 | [1] |

| meta (3-) | 3.86 | [1] | |

| para (4-) | 3.97 | [1][7][12] | |

| Iodo- | ortho (2-) | 2.85 | [13][14] |

| meta (3-) | 3.85 | ||

| para (4-) | 3.93 |

Experimental Protocols for pKa Determination

The pKa values of weak acids like halobenzoic acids are most commonly determined by potentiometric titration or UV-Vis spectrophotometry.[1][15]

Potentiometric Titration

This high-precision technique involves monitoring pH changes in a solution of the acid as a strong base is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[15][16][17]

Methodology:

-

Apparatus and Reagents:

-

Calibrated pH meter with a combination glass electrode.[6][16]

-

Magnetic stirrer and stir bar.

-

Calibrated burette for precise titrant delivery.

-

Titration vessel (beaker).

-

Halobenzoic acid sample of known concentration (e.g., 1 mM).[16][17]

-

Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).[6][16]

-

Deionized water.

-

Electrolyte solution to maintain constant ionic strength (e.g., 0.15 M KCl).[16]

-

-

Procedure:

-

Preparation: A known quantity of the halobenzoic acid is dissolved in deionized water to create a solution of known concentration (e.g., 1 mM).[16] The solution is purged with nitrogen to remove dissolved CO2.[16][17]

-

Titration: The solution is placed in the titration vessel with a magnetic stir bar. The calibrated pH electrode is immersed in the solution.[16]

-

Data Collection: The standardized NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded once the reading stabilizes (e.g., drift < 0.01 pH units/minute).[16]

-

Analysis: The pH readings are plotted against the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve).

-

Spectrophotometric Method

This method is suitable for compounds that have a UV-active chromophore near the ionization center, where the UV-Vis absorption spectrum changes as a function of pH.[15][18]

Methodology:

-

Apparatus and Reagents:

-

Procedure:

-

Preparation: A set of solutions is prepared by diluting the stock solution of the halobenzoic acid into the various buffer solutions to a constant final concentration.[18][19]

-

Measurement: The UV-Vis absorption spectrum of each buffered solution is recorded over a relevant wavelength range.[19]

-

Data Collection: The absorbance at one or more analytical wavelengths (where the difference between the acidic and basic forms is maximal) is recorded for each pH.[18]

-

Analysis: The absorbance is plotted against pH. The resulting sigmoidal curve has an inflection point that corresponds to the pKa of the compound.[20] The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AI) / (AU - A)] where A is the absorbance at a given pH, AI is the absorbance of the fully ionized form, and AU is the absorbance of the fully unionized form.[6]

-

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 6. benchchem.com [benchchem.com]

- 7. ycdehongchem.com [ycdehongchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. Arrange the following acids in the decreasing order of acid strength: (i).. [askfilo.com]

- 11. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Bromobenzoic acid(586-76-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. 2-Iodobenzoic acid CAS#: 88-67-5 [m.chemicalbook.com]

- 14. chembk.com [chembk.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmaguru.co [pharmaguru.co]

- 20. Virtual Labs [mas-iiith.vlabs.ac.in]

An In-depth Technical Guide to Electrophilic Substitution on Dihalogenated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of electrophilic aromatic substitution (EAS) reactions on dihalogenated benzoic acids. It details the underlying principles governing reactivity and regioselectivity, summarizes quantitative data, presents detailed experimental protocols for key transformations, and visualizes the logical frameworks and workflows involved.

Core Concepts: Reactivity and Regioselectivity

Electrophilic substitution on a dihalogenated benzoic acid is governed by the interplay of the electronic effects of three substituents: two deactivating, ortho,para-directing halogen atoms and one deactivating, meta-directing carboxylic acid group.

-

Carboxylic Acid Group (-COOH): This group is strongly deactivating due to the electron-withdrawing inductive effect of its oxygen atoms and its resonance effect (π-electron withdrawal), which pulls electron density from the aromatic ring. This deactivation makes the ring less nucleophilic and slows the rate of electrophilic substitution. The resonance structures show increased positive charge at the ortho and para positions, thereby directing incoming electrophiles to the meta position.[1]

-

Halogen Atoms (-Cl, -Br): Halogens are deactivating overall due to their strong electron-withdrawing inductive effect.[2] However, they are ortho,para-directors because their lone pairs can donate electron density to the ring via resonance, which helps stabilize the cationic intermediate (arenium ion) when the attack occurs at the ortho or para positions.[3] This resonance donation is most effective at the ortho and para positions.

The final substitution pattern is determined by the consensus of these directing effects. The electrophile will preferentially attack the position that is least deactivated and best stabilized by the combined influences of the three groups. Often, the directing effects are additive, leading to high regioselectivity.

Caption: Directing effects of key functional groups.

Key Electrophilic Substitution Reactions

Nitration

Nitration is a crucial reaction for introducing a nitro group (-NO2), a versatile functional handle for further transformations, such as reduction to an amine. The standard reagent is a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile.

Logical Framework for Regioselectivity (Example: 2,4-Dichlorobenzoic Acid)

In 2,4-dichlorobenzoic acid, the possible positions for substitution are C3, C5, and C6.

-

-COOH at C1: Directs meta to C3 and C5.

-

-Cl at C2: Directs ortho to C3 and para to C6.

-

-Cl at C4: Directs ortho to C3 and C5.

The directing effects strongly converge on positions C3 and C5. Steric hindrance from the adjacent -COOH and -Cl groups at C2 makes C3 less accessible. Therefore, the electrophile is predominantly directed to the C5 position, which is meta to the carboxyl group and ortho to the C4-chloro group. The product is 2,4-dichloro-5-nitrobenzoic acid.[4][5]

Caption: Logical workflow for predicting nitration regioselectivity.

Quantitative Data: Nitration

| Starting Material | Reagents | Temperature (°C) | Major Product | Yield | Reference |

| 2,5-Dichlorobenzoic Acid | Mixed Acid (HNO₃/H₂SO₄) | 53-57 | 2,5-Dichloro-3-nitrobenzoic acid | 67-68% | [6] |

| 2,5-Dichlorobenzoic Acid | Mixed Acid & Oleum (65% SO₃) | 53-57 | 2,5-Dichloro-3-nitrobenzoic acid | 65-68% | [6] |

| 2-Chlorobenzoic Acid | Mixed Acid (HNO₃/H₂SO₄) | < 0 | 2-Chloro-5-nitrobenzoic acid | 92% | [7] |

Sulfonation and Chlorosulfonation

Sulfonation introduces the sulfonic acid group (-SO₃H), while chlorosulfonation introduces the sulfonyl chloride group (-SO₂Cl). These reactions typically employ fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H). The regioselectivity follows the same principles as nitration. For instance, the chlorosulfonation of 2,4-dichlorobenzoic acid yields 2,4-dichloro-5-chlorosulfonyl-benzoic acid.[8][9]

Quantitative Data: Chlorosulfonation

| Starting Material | Reagents | Conditions | Major Product | Yield | Reference |

| 2,4-Dichlorobenzoic Acid | Chlorosulfonic acid, Sodium sulfate (catalyst), NMP (solvent) | Heat to 145°C, 5 hr | 2,4-Dichloro-5-carboxybenzenesulfonyl chloride | >70% | [9][10] |

Halogenation

Further halogenation of a dihalogenated benzoic acid introduces a third halogen atom onto the ring. The reaction is carried out with a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).[11][12] The incoming halogen will be directed ortho or para to the existing halogens and meta to the carboxylic acid. The precise location depends on the specific isomer, with the least sterically hindered and most electronically favorable position being preferred. Quantitative data for these specific reactions is sparse in readily available literature, but the product distribution can be reliably predicted from the directing effects.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful on dihalogenated benzoic acids. The aromatic ring is severely deactivated by three electron-withdrawing groups, making it insufficiently nucleophilic to attack the carbocation or acylium ion electrophile.[13] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially form a complex with the lone pairs on the oxygen atoms of the carboxylic acid group, further deactivating the ring and rendering the catalyst ineffective.

Experimental Protocols

Protocol: Nitration of 2,5-Dichlorobenzoic Acid

This protocol is adapted from patented industrial procedures.[6]

Materials:

-

2,5-Dichlorobenzoyl chloride (or 2,5-dichlorobenzoic acid)

-

Concentrated Sulfuric Acid (92-98%)

-

Mixed Acid (33% Nitric Acid, 67% Sulfuric Acid)

-

Oleum (optional, 65% free SO₃)

-

Water/Ice

Procedure:

-

Hydrolysis (if starting from acid chloride): Charge a suitable reaction vessel with concentrated sulfuric acid. Slowly add 2,5-dichlorobenzoyl chloride while controlling the temperature to hydrolyze it to 2,5-dichlorobenzoic acid.

-

Cooling: Adjust the temperature of the reaction mixture to the target range, typically 53-57°C, using external cooling.

-

Nitration: Slowly and simultaneously add the pre-mixed nitrating acid (e.g., a mixture of "Mixed Acid" and oleum) to the solution of the benzoic acid in sulfuric acid. Maintain the temperature strictly within the 53-57°C range throughout the addition. The weight ratio of total sulfuric acid to the dichlorobenzoic acid is a critical parameter, often in the range of 3.5:1 to 8:1 depending on the purity of the starting material and the use of oleum.[6]

-

Reaction Completion: After the addition is complete, allow the mixture to agitate for a short period to ensure the reaction goes to completion.

-

Precipitation: Pour the reaction mass into cold water or an ice/water slurry. This "drowning" step precipitates the crude nitrated product. The temperature may be allowed to rise to ~60°C to facilitate precipitation.[6]

-

Isolation: Filter the precipitated solid product from the acidic solution.

-

Washing: Wash the filter cake with cold water to remove residual acid.

-

Purification: The crude product (primarily 2,5-dichloro-3-nitrobenzoic acid) can be further purified by methods such as pH fractionation or recrystallization. The yield of purified product is typically in the range of 65-68%.[6]

Caption: General experimental workflow for nitration.

Protocol: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

This protocol is based on a patented synthesis method.[10]

Materials:

-

2,4-Dichlorobenzoic Acid

-

Chlorosulfonic Acid

-

Sodium Sulfate (catalyst)

-

N-Methylpyrrolidone (NMP, solvent)

-

Ammonia water

-

Hydrochloric acid

-

Ethanol

Procedure:

-

Setup: In a reaction vessel, add N-Methylpyrrolidone (NMP), followed by 2,4-dichlorobenzoic acid and sodium sulfate.

-

Heating: Heat the mixture to 145°C until the solids are completely dissolved.

-

Sulfonation: Begin the dropwise addition of chlorosulfonic acid. After the addition is complete, maintain the temperature for approximately 5 hours.

-

Isolation of Intermediate: Cool the reaction mixture to room temperature. The intermediate, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, is isolated by centrifugation.

-

Ammonolysis: The isolated sulfonyl chloride is then subjected to ammoniation with ammonia water to form the sulfonamide.

-

Acidification & Purification: The resulting solution is acidified with hydrochloric acid to a pH of 1-2 to precipitate the crude 2,4-dichloro-5-sulfamoylbenzoic acid.[10] This crude product is then purified by recrystallization from ethanol.

Conclusion

The electrophilic substitution of dihalogenated benzoic acids is a predictable process governed by the fundamental principles of substituent effects. The strong deactivating, meta-directing nature of the carboxylic acid group, combined with the deactivating but ortho,para-directing influence of the two halogen atoms, results in a highly deactivated yet regioselective substrate. While reactions like Friedel-Crafts are generally infeasible, transformations such as nitration, sulfonation, and halogenation can be achieved under specific and often forcing conditions to yield valuable, highly functionalized intermediates for applications in pharmaceutical and materials science.

References

- 1. quora.com [quora.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2,4-DICHLORO-5-NITRO-BENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,4-Dichloro-5-nitrobenzoic acid | C7H3Cl2NO4 | CID 796650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]

- 9. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 10. CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

Methodological & Application

Application Notes and Protocols for the Use of 4-Bromo-3-iodobenzoic Acid in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development and materials science, the selective functionalization of dihalogenated aromatic compounds is a frequent challenge. 4-Bromo-3-iodobenzoic acid is a valuable building block that allows for sequential, site-selective cross-coupling reactions due to the differential reactivity of its carbon-halogen bonds.

This document provides detailed application notes and protocols for the selective Suzuki coupling reaction of this compound with various arylboronic acids. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds allows for predictable, site-selective arylation at the C-I position.

Principle of Selectivity

The regioselectivity of the Suzuki coupling on this compound is primarily governed by the difference in bond energies of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in the oxidative addition step of the Suzuki coupling is I > Br > Cl.[1] The carbon-iodine bond is weaker than the carbon-bromine bond, leading to its preferential oxidative addition to the palladium(0) catalyst. This allows for the selective formation of a C-C bond at the 3-position, leaving the bromine atom at the 4-position available for subsequent transformations.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative experimental conditions and outcomes for the mono-Suzuki coupling of this compound with various arylboronic acids. The data is compiled based on typical results observed for structurally similar substrates, such as 4-bromo-3-iodophenol and other halobenzoic acids, and serves as a guide for reaction optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~92 |

| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 12 | ~95 |

| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >90 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene/H₂O | 100 | 18 | ~88 |

Experimental Protocols

This section provides a detailed, representative protocol for the selective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid at the iodine position.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere (Argon or Nitrogen)

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (3.0 mmol).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-4-bromobenzoic acid.

Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

References

Application Notes and Protocols for the Selective Heck Reaction of 4-Bromo-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction